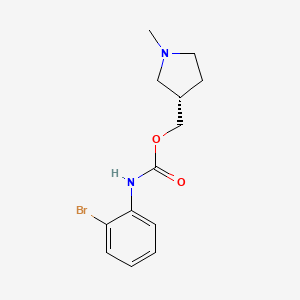

(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate

Descripción

(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and a carbamate-linked 2-bromophenyl moiety. Its molecular structure (CAS 1632296-32-2) confers unique pharmacological properties, particularly as a selective muscarinic M3 receptor antagonist . The compound’s synthesis typically involves reacting (S)-1-methylpyrrolidine with 2-bromophenyl isocyanate under controlled conditions, yielding a product optimized via chromatography or recrystallization .

The ortho-bromophenyl group enhances receptor binding affinity and selectivity, while the (S)-configured pyrrolidine ring contributes to stereospecific interactions with the M3 receptor. This compound has shown promise in treating conditions like asthma, chronic obstructive pulmonary disease, and urinary incontinence by inhibiting smooth muscle contractions .

Propiedades

Fórmula molecular |

C13H17BrN2O2 |

|---|---|

Peso molecular |

313.19 g/mol |

Nombre IUPAC |

[(3S)-1-methylpyrrolidin-3-yl]methyl N-(2-bromophenyl)carbamate |

InChI |

InChI=1S/C13H17BrN2O2/c1-16-7-6-10(8-16)9-18-13(17)15-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3,(H,15,17)/t10-/m0/s1 |

Clave InChI |

JVFOKKDTUCBMBH-JTQLQIEISA-N |

SMILES isomérico |

CN1CC[C@@H](C1)COC(=O)NC2=CC=CC=C2Br |

SMILES canónico |

CN1CCC(C1)COC(=O)NC2=CC=CC=C2Br |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (S)-(1-Metilpirrolidin-3-il)metil (2-bromofenil)carbamato generalmente implica la reacción de (S)-1-metilpirrolidina con 2-bromofenil isocianato en condiciones controladas. La reacción se lleva a cabo generalmente en un disolvente orgánico como diclorometano o tetrahidrofurano, con la presencia de una base como trietilamina para facilitar la formación del enlace carbamato.

Métodos de producción industrial

En un entorno industrial, la producción de (S)-(1-Metilpirrolidin-3-il)metil (2-bromofenil)carbamato puede implicar un proceso de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, son cruciales para la síntesis a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

(S)-(1-Metilpirrolidin-3-il)metil (2-bromofenil)carbamato puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: La reducción se puede lograr utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: El átomo de bromo en el grupo 2-bromofenilo se puede sustituir por otros nucleófilos como aminas o tioles.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter seco.

Sustitución: Nucleófilos como aminas en presencia de una base como el hidróxido de sodio.

Principales productos formados

Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de carbamatos de fenilo sustituidos.

Aplicaciones Científicas De Investigación

(S)-(1-Metilpirrolidin-3-il)metil (2-bromofenil)carbamato tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Se investiga su potencial como sonda bioquímica para estudiar las interacciones enzimáticas.

Medicina: Se explora su potencial efecto terapéutico, incluyendo como agente antiinflamatorio o anticancerígeno.

Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.

Mecanismo De Acción

El mecanismo de acción de (S)-(1-Metilpirrolidin-3-il)metil (2-bromofenil)carbamato implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir o activar estas dianas, lo que lleva a una cascada de eventos bioquímicos. Por ejemplo, puede unirse al sitio activo de una enzima, bloqueando el acceso del sustrato y, por lo tanto, inhibiendo la actividad de la enzima.

Comparación Con Compuestos Similares

Structural Analogues and Enantiomers

The pharmacological profile of (S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate is heavily influenced by its stereochemistry and substituent arrangement. Key comparisons include:

| Compound Name | Structural Features | Biological Activity | Key Differences |

|---|---|---|---|

| (R)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate | Enantiomer of target compound | Potential divergent receptor interaction | Opposite stereochemistry reduces M3 affinity |

| (S)-(1-Methylpyrrolidin-3-yl)methyl (4-bromophenyl)carbamate | Para-bromo substitution on phenyl ring | Altered receptor selectivity | Reduced M3 specificity due to bromine position |

| Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate | Pyrrolidine ring with diketone | Enzyme inhibition | Lack of bromophenyl group diminishes muscarinic activity |

| (S)-Nicotine | Pyridine-pyrrolidine hybrid | Muscarinic agonist | Agonist vs. antagonist activity due to structural divergence |

- Enantiomeric Effects : The (R)-enantiomer exhibits reduced M3 receptor binding, underscoring the importance of stereochemistry in pharmacological efficacy .

- Bromine Position : Moving bromine from ortho (2-position) to para (4-position) disrupts optimal receptor-ligand interactions, highlighting the ortho-bromo’s role in M3 selectivity .

Substituent Variations in Carbamate Derivatives

Alterations in the carbamate group or pyrrolidine substituents significantly impact lipophilicity, pharmacokinetics, and receptor engagement:

| Compound Name | Substituent Variation | Pharmacological Impact |

|---|---|---|

| Ethyl N-(1-methylpyrrolidin-3-yl)carbamate | Ethyl group replaces methyl | Increased lipophilicity alters absorption and half-life |

| Propyl N-(1-methylpyrrolidin-3-yl)carbamate | Propyl group | Potential shift in off-target effects due to bulkier substituent |

| Methyl N-(2-methylpyrrolidin-3-yl)carbamate | Methyl at pyrrolidine 2-position | Altered nitrogen substitution reduces receptor affinity |

- Alkyl Chain Effects : Ethyl and propyl carbamates exhibit modified pharmacokinetics but often lack the target compound’s M3 selectivity due to steric hindrance or reduced hydrogen-bonding capacity .

Brominated Pyrrolidine Derivatives

Comparisons with brominated pyrrolidine amines reveal the critical role of the carbamate group:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2-Bromophenyl)pyrrolidin-3-amine | Amine group instead of carbamate | Enhanced CNS penetration but reduced receptor specificity |

| 1-(4-Bromophenyl)pyrrolidin-3-amine | Para-bromo substitution | Lower affinity for muscarinic receptors compared to ortho derivatives |

- Carbamate vs. Amine : The carbamate group in the target compound improves metabolic stability and receptor binding precision compared to amine analogues .

Unique Advantages of (S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate

The compound’s ortho-bromophenyl carbamate-pyrrolidine architecture provides distinct advantages over analogues:

Selective M3 Antagonism : High specificity minimizes off-target effects on other muscarinic subtypes (e.g., M2 or M1), reducing adverse reactions like dry mouth or tachycardia .

Metabolic Stability : The carbamate linkage resists enzymatic degradation better than ester or amide analogues, enhancing bioavailability .

Stereochemical Precision : The (S)-configuration optimizes spatial alignment with the M3 receptor’s binding pocket, a feature absent in racemic mixtures or enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.